
1-Methoxy-2-(3-methoxybenzyl)disulfane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Methoxy-2-(3-methoxybenzyl)disulfane is an organic compound characterized by the presence of two methoxy groups and a disulfane linkage
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 1-Methoxy-2-(3-methoxybenzyl)disulfane typically involves the reaction of methoxybenzyl chloride with sodium disulfide under controlled conditions. The reaction is carried out in an organic solvent such as dichloromethane, and the temperature is maintained at around 0-5°C to ensure the stability of the intermediate products.
Industrial Production Methods: Industrial production of this compound may involve a similar synthetic route but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
Análisis De Reacciones Químicas
Types of Reactions: 1-Methoxy-2-(3-methoxybenzyl)disulfane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction of the disulfane linkage can be achieved using reducing agents like lithium aluminum hydride, resulting in the formation of thiols.
Substitution: The methoxy groups can participate in nucleophilic substitution reactions, where they are replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid; typically carried out at room temperature.
Reduction: Lithium aluminum hydride; performed under anhydrous conditions.
Substitution: Nucleophiles such as sodium methoxide; reactions are conducted in polar aprotic solvents like dimethyl sulfoxide.
Major Products:
Oxidation: Sulfoxides and sulfones.
Reduction: Thiols.
Substitution: Compounds with substituted functional groups replacing the methoxy groups.
Aplicaciones Científicas De Investigación
1-Methoxy-2-(3-methoxybenzyl)disulfane has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis, particularly in the formation of sulfur-containing compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Explored for its potential therapeutic applications, such as in the development of new drugs targeting oxidative stress-related diseases.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of more complex molecules.
Mecanismo De Acción
The mechanism of action of 1-Methoxy-2-(3-methoxybenzyl)disulfane involves its ability to undergo redox reactions, which can modulate the oxidative state of biological systems. The compound can interact with molecular targets such as enzymes and proteins, influencing various biochemical pathways. Its disulfane linkage allows it to act as a redox mediator, potentially affecting cellular processes related to oxidative stress and inflammation.
Comparación Con Compuestos Similares
- 1-Methoxy-4-(3-methoxybenzyl)disulfane
- Bis(3-(4-methoxybenzyl)oxy)methyl-5,6-dihydro-1,4-dithiin-2-yl)methanol
Comparison: 1-Methoxy-2-(3-methoxybenzyl)disulfane is unique due to its specific structural arrangement, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity patterns and biological activities, making it a valuable compound for targeted applications in research and industry.
Propiedades
Fórmula molecular |
C9H12O2S2 |
|---|---|
Peso molecular |
216.3 g/mol |
Nombre IUPAC |
1-methoxy-3-[(methoxydisulfanyl)methyl]benzene |
InChI |
InChI=1S/C9H12O2S2/c1-10-9-5-3-4-8(6-9)7-12-13-11-2/h3-6H,7H2,1-2H3 |
Clave InChI |
ZRLNZDYKHDTTRM-UHFFFAOYSA-N |
SMILES canónico |
COC1=CC=CC(=C1)CSSOC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


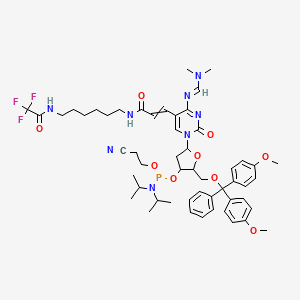
![2-Fluoro-5-{[2-(nitromethylidene)imidazolidin-1-yl]methyl}pyridine](/img/structure/B14081495.png)
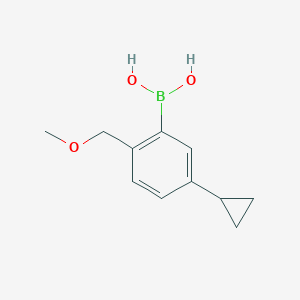
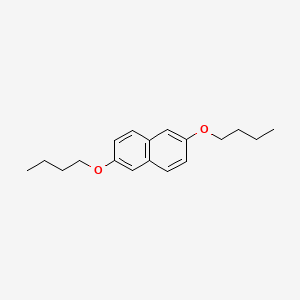
![5,7-Dichloro-1-(3-methoxyphenyl)-2-(5-methyl-1,2-oxazol-3-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14081519.png)
![Cyclohexanol, 1-benzo[b]thien-2-yl-](/img/structure/B14081530.png)
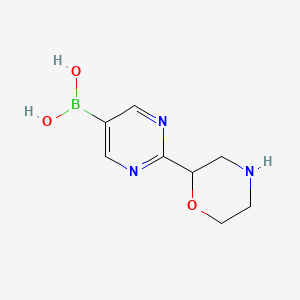
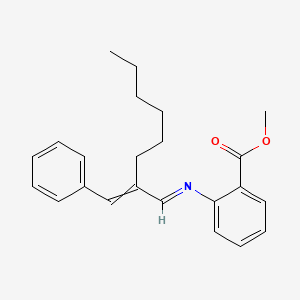
![6-(1,3-Benzodioxol-5-yl)-3-cyclohexyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B14081548.png)

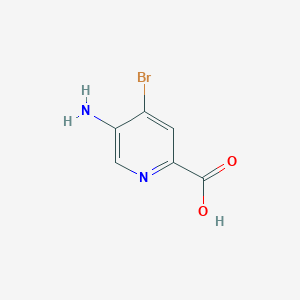

![2-[[7-[[2-hydroxy-2-[4-hydroxy-3-(2-hydroxyethyl)phenyl]ethyl]amino]-5,6,7,8-tetrahydronaphthalen-2-yl]oxy]-N,N-dimethylacetamide](/img/structure/B14081577.png)

